REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=C(C)[N:3]=1.[Se](=O)=[O:14].O1[CH2:21][CH2:20][O:19][CH2:18]C1>>[CH3:18][O:19][C:20]([C:21]1[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=[C:2]([Cl:1])[N:3]=1)=[O:14]
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Name
|
|
Quantity
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3.73 g
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Type
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reactant
|
Smiles
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ClC1=NC(=CC(=N1)C(=O)OC)C
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Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
105 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The suspension is filtered through Celite
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Type
|
WASH
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Details
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washed well with dioxane
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Type
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CUSTOM
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Details
|
The solvent is removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=NC(=C1)C(=O)O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |